(6-BROMOPYRAZOLO[1,5-A]PYRIMIDIN-2-YL)[4-(2,6-DICHLOROBENZYL)PIPERAZINO]METHANONE
Overview
Description
(6-BROMOPYRAZOLO[1,5-A]PYRIMIDIN-2-YL)[4-(2,6-DICHLOROBENZYL)PIPERAZINO]METHANONE is a complex organic compound that belongs to the class of pyrazolo[1,5-a]pyrimidines This compound is characterized by the presence of a bromine atom, a dichlorobenzyl group, and a piperazinylcarbonyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6-BROMOPYRAZOLO[1,5-A]PYRIMIDIN-2-YL)[4-(2,6-DICHLOROBENZYL)PIPERAZINO]METHANONE typically involves multiple steps:
Formation of the Pyrazolo[1,5-a]pyrimidine Core: The core structure can be synthesized through a cyclization reaction involving appropriate precursors such as 3-aminopyrazole and a suitable aldehyde or ketone.
Introduction of the Bromine Atom: Bromination can be achieved using bromine or a brominating agent like N-bromosuccinimide (NBS) under controlled conditions.
Attachment of the Dichlorobenzyl Group: This step involves the reaction of the pyrazolo[1,5-a]pyrimidine core with 2,6-dichlorobenzyl chloride in the presence of a base such as potassium carbonate.
Formation of the Piperazinylcarbonyl Moiety: The final step involves the reaction of the intermediate compound with piperazine and a suitable coupling agent like N,N’-dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process intensification strategies.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazinylcarbonyl moiety.
Reduction: Reduction reactions can target the bromine atom or the dichlorobenzyl group.
Substitution: The bromine atom can be substituted with various nucleophiles, leading to a wide range of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions.
Major Products
Oxidation: Oxidized derivatives with modified piperazinylcarbonyl groups.
Reduction: Reduced derivatives with altered bromine or dichlorobenzyl groups.
Substitution: Substituted derivatives with various functional groups replacing the bromine atom.
Scientific Research Applications
(6-BROMOPYRAZOLO[1,5-A]PYRIMIDIN-2-YL)[4-(2,6-DICHLOROBENZYL)PIPERAZINO]METHANONE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of (6-BROMOPYRAZOLO[1,5-A]PYRIMIDIN-2-YL)[4-(2,6-DICHLOROBENZYL)PIPERAZINO]METHANONE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular signaling pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.
Comparison with Similar Compounds
Similar Compounds
- 6-chloro-2-{[4-(2,6-dichlorobenzyl)-1-piperazinyl]carbonyl}pyrazolo[1,5-a]pyrimidine
- 6-fluoro-2-{[4-(2,6-dichlorobenzyl)-1-piperazinyl]carbonyl}pyrazolo[1,5-a]pyrimidine
- 6-iodo-2-{[4-(2,6-dichlorobenzyl)-1-piperazinyl]carbonyl}pyrazolo[1,5-a]pyrimidine
Uniqueness
The uniqueness of (6-BROMOPYRAZOLO[1,5-A]PYRIMIDIN-2-YL)[4-(2,6-DICHLOROBENZYL)PIPERAZINO]METHANONE lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the bromine atom, in particular, can influence the compound’s reactivity and interactions with molecular targets, distinguishing it from its chloro, fluoro, and iodo analogs.
Properties
IUPAC Name |
(6-bromopyrazolo[1,5-a]pyrimidin-2-yl)-[4-[(2,6-dichlorophenyl)methyl]piperazin-1-yl]methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16BrCl2N5O/c19-12-9-22-17-8-16(23-26(17)10-12)18(27)25-6-4-24(5-7-25)11-13-14(20)2-1-3-15(13)21/h1-3,8-10H,4-7,11H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VRHKJJPDZZWTIZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=C(C=CC=C2Cl)Cl)C(=O)C3=NN4C=C(C=NC4=C3)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16BrCl2N5O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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